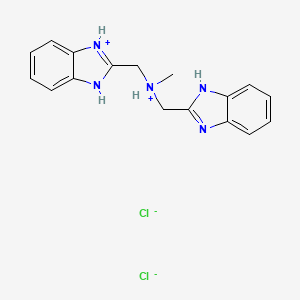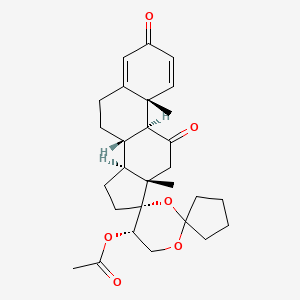![molecular formula C10H14O5 B13737160 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate CAS No. 29818-16-4](/img/structure/B13737160.png)
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate is an organic compound with the molecular formula C10H14O5. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol, toluene, and dichloromethane. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be synthesized through a multi-step process:
Step 1: React 2-cyanopropanoic acid methyl ester with potassium hydroxide to obtain 2-hydroxypropanoic acid methyl ester.
Step 2: React 2-hydroxypropanoic acid methyl ester with methacryloyl chloride to form 2-(2-methylpropenoyloxy)ethyl ester.
Step 3: React 2-(2-methylpropenoyloxy)ethyl ester with 3-oxobutanoic acid to yield this compound.
Analyse Des Réactions Chimiques
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoacetate group is replaced by other nucleophiles.
Polymerization: It can be polymerized to form polymers with specific properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acetoacetates .
Applications De Recherche Scientifique
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The acetoacetate group can undergo keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be compared with similar compounds such as:
2-(Methacryloyloxy)ethyl acetoacetate: Similar in structure but with different reactivity and applications.
2-(Acetoacetoxy)ethyl methacrylate: Used in polymer synthesis with distinct properties.
Ethylene glycol monoacetoacetate monomethacrylate: Another related compound with unique uses in industry
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.
Propriétés
Numéro CAS |
29818-16-4 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
1-prop-2-enoyloxypropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O5/c1-4-9(12)14-6-8(3)15-10(13)5-7(2)11/h4,8H,1,5-6H2,2-3H3 |
Clé InChI |
NGZDFOYYIXAAPC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C=C)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


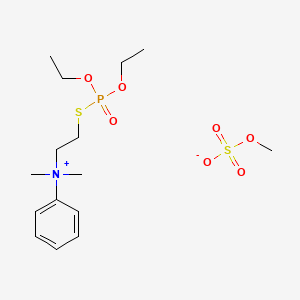

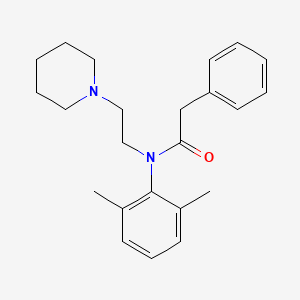
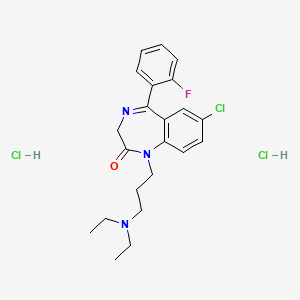

![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
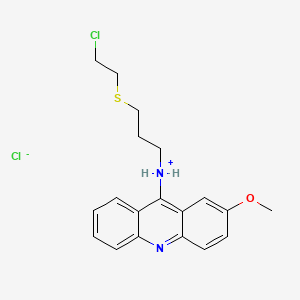
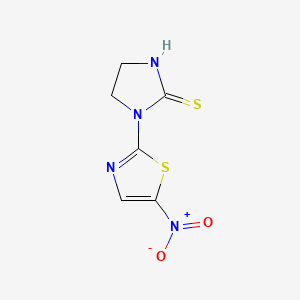
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
